A Technical Guide to 2”-O-beta-L-galactopyranosylorientin: Natural Sources, Distribution, and Biological Activity
A Technical Guide to 2”-O-beta-L-galactopyranosylorientin: Natural Sources, Distribution, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the flavonoid glycoside 2”-O-beta-L-galactopyranosylorientin, a natural compound of interest for its therapeutic potential. It details its primary botanical sources, distribution within these plants, and its mechanism of action in inflammatory processes. This guide synthesizes current scientific findings, presenting quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows to support further research and development.
Introduction and Chemical Profile
2”-O-beta-L-galactopyranosylorientin, also known as Orientin-2”-O-β-L-galactoside, is a flavone (B191248) C-glycoside. It is structurally characterized by an orientin (B1677486) (luteolin-8-C-glucoside) core with a beta-L-galactopyranosyl moiety attached at the 2” position of the glucose sugar. This compound has garnered scientific attention primarily for its significant anti-inflammatory properties.
Chemical Synonyms:
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Orientin-2”-O-β-L-galactoside
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2''-O-β-L-Galorientin
Natural Sources and Distribution
2”-O-beta-L-galactopyranosylorientin has been isolated from a select number of plant species, primarily within the Ranunculaceae and Poaceae families. The distribution of the compound appears to be tissue-specific.
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Trollius chinensis Bunge (Golden Queen): This compound is prominently found in the flowers of Trollius chinensis, a plant used in traditional Chinese medicine.[1] The flowers, often referred to as "Flos Trollii," are the primary source for extraction.[2]
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Trollius ledebouri Reichb.: Similar to its relative, the flowers of Trollius ledebouri also serve as a natural source for this flavonoid.
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Lophatherum gracile Brongn. (Slender Bamboo Grass): 2”-O-beta-L-galactopyranosylorientin has been identified in the leaves of this perennial grass.[3][4][5]
Quantitative Analysis of Related Flavonoids
While specific quantitative data for 2”-O-beta-L-galactopyranosylorientin is not widely published, studies on the flavonoid content of its source plants provide valuable context. The following table summarizes the content of the parent compound, orientin, and its isomer, isoorientin, in Lophatherum gracile from various habitats, as determined by RP-HPLC. This data indicates the potential yield range for related C-glycosides from this source.
| Plant Source | Compound | Content Range (mg/g) | Average Content (mg/g) |
| Lophatherum gracile | Orientin | 0.35 - 1.21 | 0.78 |
| Lophatherum gracile | Isoorientin | 0.29 - 1.05 | 0.67 |
| Data derived from a study on L. gracile from different habitats. |
Biological Activity and Signaling Pathways
The primary biological activity attributed to 2”-O-beta-L-galactopyranosylorientin is its anti-inflammatory and neuroprotective effect.[1] It has been shown to be effective in mitigating the inflammatory response in microglia and macrophages stimulated by lipopolysaccharide (LPS).[1][3]
Mechanism of Action: The compound exerts its anti-inflammatory effects through a multi-pathway mechanism:
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Inhibition of Pro-inflammatory Mediators: It significantly decreases the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][3]
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Suppression of NF-κB and ERK Pathways: It inhibits the LPS-induced activation of Nuclear Factor-kappa B (NF-κB) and the Extracellular signal-regulated kinase (ERK) signaling pathways, both of which are crucial for the transcription of pro-inflammatory genes.[1]
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Activation of the NRF2/HO-1 Antioxidant Pathway: The compound reduces LPS-induced reactive oxygen species (ROS) generation by activating the Nuclear factor erythroid 2-related factor 2 (NRF2)/Heme oxygenase-1 (HO-1) pathway, a key cellular defense mechanism against oxidative stress.[1]
Experimental Protocols
The isolation and purification of 2”-O-beta-L-galactopyranosylorientin and related flavonoid glycosides from their natural sources involve multi-step extraction and chromatographic techniques.
General Extraction from Plant Material
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Maceration: The dried and powdered plant material (e.g., flowers of Trollius species) is extracted with a solvent. A mixture of ethanol (B145695) and water (e.g., 70-80% ethanol) is commonly used for flavonoid glycosides. The extraction is typically performed at room temperature for several hours to days or under reflux.
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Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
Isolation and Purification Protocol using HSCCC
A representative protocol for isolating flavonoid glycosides like orientin from Trollius ledebouri involves High-Speed Counter-Current Chromatography (HSCCC).
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Sample Preparation: 500 mg of the crude extract is dissolved in a mixture of the upper and lower phases of the selected solvent system.
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HSCCC System:
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Solvent System: A two-phase system of ethyl acetate-n-butanol-water (2:1:3, v/v/v) is prepared. The upper phase serves as the stationary phase, and the lower phase is the mobile phase.
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Operation: The multilayer coil column is filled with the stationary phase. The apparatus is then rotated at a high speed (e.g., 850 rpm) while the mobile phase is pumped into the column at a specific flow rate.
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Stepwise Elution: A stepwise gradient can be employed. For example, an initial flow rate of 1.5 ml/min for 190 minutes, followed by an increase to 2.5 ml/min to expedite the elution of more retained compounds.
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Fraction Collection: The effluent is monitored (e.g., at 254 nm), and fractions are collected based on the chromatogram.
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Purity Analysis: The purity of the collected fractions is determined by High-Performance Liquid Chromatography (HPLC).
Semi-Preparative HPLC for Final Purification
Fractions that are not sufficiently pure (>97%) can be further purified using semi-preparative HPLC.
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Column: A reversed-phase C18 column is typically used.
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Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small amount of acid like formic or acetic acid to improve peak shape) is employed.
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Detection: UV detection at a wavelength suitable for flavonoids (e.g., 340-350 nm) is used.
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Final Analysis: The structure and identity of the purified compound are confirmed using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Conclusion
2”-O-beta-L-galactopyranosylorientin is a promising natural product with well-defined anti-inflammatory properties. Its presence in readily available medicinal plants like Trollius chinensis and Lophatherum gracile makes it an accessible target for phytochemical investigation. The detailed mechanisms of action and established protocols for its isolation provide a solid foundation for researchers and drug development professionals to explore its full therapeutic potential in inflammatory and neurodegenerative diseases. Further quantitative studies across different geographical locations and harvesting times are warranted to optimize its sourcing for future applications.
References
- 1. Antiinflammatory effects of orientin-2"-O-galactopyranoside on lipopolysaccharide-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The oncometabolite 2-hydroxyglutarate inhibits microglial activation via the AMPK/mTOR/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Simultaneous determination of four glycosylflavones from Lophatherum gracile by RP-HPLC]. | Chemsrc [chemsrc.com]
- 4. Isolation and purification of flavonoid glycosides from Trollius ledebouri using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Investigating anti-neuroinflammatory mechanism of orientin in lipopolysaccharide-induced BV2 microglia cells | Semantic Scholar [semanticscholar.org]
